Kinase Inhibition Class-Level Evidence: ALK Inhibitory Potential vs. Structural Analogs
The parent patent demonstrates that pyridazine-3-carboxamide derivatives achieve sub-micromolar IC50 values against ALK kinase, with certain exemplified compounds exhibiting IC50 values below 100 nM, while unsubstituted or differently substituted pyridazine carboxamides show >10-fold weaker inhibition [1]. The 6-(4-benzylpiperidin-1-yl) substituent present in CAS 1421457-74-0 is a critical determinant of kinase binding, as SAR tables in the patent indicate that removal or replacement of the benzylpiperidine group with smaller amines (e.g., dimethylamine, morpholine) results in a substantial loss of ALK inhibitory activity [1]. Although the exact IC50 of CAS 1421457-74-0 is not publicly disclosed, the structural features place it within the high-activity cluster of the patent SAR.
| Evidence Dimension | ALK kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted to be < 1 µM based on SAR cluster |
| Comparator Or Baseline | Unsubstituted pyridazine-3-carboxamide or 6-morpholino analog (IC50 > 10 µM or inactive) |
| Quantified Difference | Estimated >10-fold improvement based on patent SAR trends |
| Conditions | In vitro ALK enzymatic assay; patent-specified conditions. |
Why This Matters
Procurement of a compound with the 4-benzylpiperidine motif is essential for maintaining ALK-related activity; generic 6-substituted analogs lacking this group are predicted to be substantially less active based on patent SAR.
- [1] Liang, C. et al. Substituted pyridazine carboxamide compounds. U.S. Patent 9,126,947 B2, filed October 7, 2011, and issued September 8, 2015. View Source
